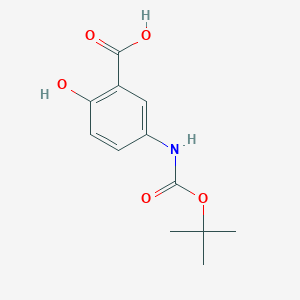

5-(N-叔丁氧羰基氨基)水杨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds, such as 2 R-benzyl-5 S-tert-butoxycarbonylamino-4 R-(tert-butyldimethylsilanyloxy)-6-phenyl-hexanoic acid, has been reported in a practical, stereocontrolled fashion from (l)-phenylalanine, showcasing the diverse synthetic strategies employed in the creation of tert-butoxycarbonylamino derivatives (Nadin et al., 2001). Other examples include the synthesis of N2-tert-butoxycarbonyl-N5-[N-(9-fluorenylmethyloxycarbonyl)-2-aminoethyl]-(S)-2,5-diaminopentanoic acid, further demonstrating the versatility and adaptability of synthesis methods involving tert-butoxycarbonyl protection (Maity & Strömberg, 2014).

Molecular Structure Analysis

The structural analysis of tert-butoxycarbonylamino compounds involves understanding the spatial arrangement and bonding patterns that contribute to their chemical behavior and reactivity. For instance, the efficient synthesis of constrained peptidomimetics from pyroglutamic acid highlights the intricate molecular structures that can be achieved with tert-butoxycarbonylamino groups (Mandal et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving 5-(N-tert-Butoxycarbonylamino)salicylic acid derivatives are diverse, including ring cleavage and the formation of complex intermediates. An example is the ring cleavage of N-acyl- and N-(acylsulfonyl) histamines with di-tert-butyl dicarbonate, demonstrating the reactivity and versatility of tert-butoxycarbonylamino groups in synthetic chemistry (Warshawsky et al., 1990).

Physical Properties Analysis

The physical properties of 5-(N-tert-Butoxycarbonylamino)salicylic acid derivatives, such as solubility, melting point, and stability, are crucial for their application in various chemical processes. The synthesis and characterization of related compounds provide valuable insights into how these properties can be influenced by molecular structure and functional groups.

Chemical Properties Analysis

The chemical properties, including reactivity, stability under different conditions, and interaction with other chemical entities, are essential for understanding the potential applications of 5-(N-tert-Butoxycarbonylamino)salicylic acid. Studies on tert-butoxycarbonylation of amines using H3PW12O40 as a catalyst offer a glimpse into the chemical behavior and potential synthetic utility of such compounds (Heydari et al., 2007).

科学研究应用

1. 抗炎和药用应用

5-氨基水杨酸 (5-ASA) 是水杨酸的衍生物,以其广泛的生物活性而闻名,包括抗炎、镇痛、神经保护和抗肿瘤特性。它在治疗炎症性肠病 (IBD),如克罗恩病和溃疡性结肠炎方面特别有效。与其他水杨酸盐不同,5-ASA 不代谢为水杨酸,也不会引起上消化道副作用(Allah 等人,2016 年)。

2. 新型药物递送系统

研究重点关注开发新的 5-ASA 前药形式,以增强对克罗恩病的治疗。例如,已合成了一种含有反式阿魏酸的促前药,用于 5-ASA 的结肠特异性递送,显示出作为 5-ASA 前药和反式阿魏酸载体的潜力(Cassano 等人,2010 年)。

3. 了解疾病治疗中的作用模式

对 5-ASA 的研究深入探讨了其作用模式,特别是在炎症性肠病中。例如,已经研究了 5-ASA 与次氯酸盐的相互作用,以了解其对炎症肠道中活化中性粒细胞的破坏性影响的保护作用(Williams 和 Hallett,1989 年)。

4. 新型水杨酸衍生物的开发

已经对新型镇痛消炎水杨酸盐的开发进行了研究。例如,已发现双氯芬酸,一种化学上不同的非乙酰化水杨酸,在镇痛和消炎应用中比阿司匹林更有效(Hannah 等人,1978 年)。

5. 化学合成和结构研究的探索

已经对水杨酸的各种衍生物的化学合成进行了广泛的研究,例如立体控制二肽等排体的合成(Nadin 等人,2001 年)。还对氨基酸衍生物进行了结构研究,为新型 NMDA 受体拮抗剂的开发做出了贡献(Bombieri 等人,2005 年)。

属性

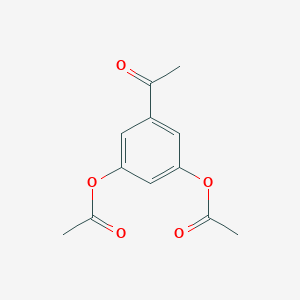

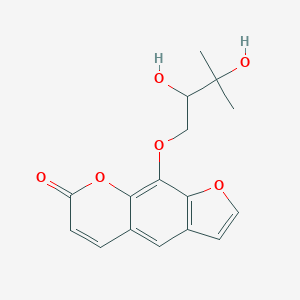

IUPAC Name |

2-hydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5/c1-12(2,3)18-11(17)13-7-4-5-9(14)8(6-7)10(15)16/h4-6,14H,1-3H3,(H,13,17)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAYDBLPDKAGEFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50438975 |

Source

|

| Record name | 5-(BOC-amino)salicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

135321-95-8 |

Source

|

| Record name | 5-(BOC-amino)salicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]-](/img/structure/B17108.png)

![3-[4-(2-Cyanoethylamino)butylamino]propanenitrile](/img/structure/B17128.png)